Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate
Description
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEKSOOQVIQVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the quinoline intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets in cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s effects on molecular pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial properties, chloroquine has a different mechanism of action and is used primarily in the treatment of malaria.
Quinoline N-oxides: These compounds are known for their anti-bacterial and anti-fungal activities and have different chemical properties compared to this compound.
Quinoline-3-carboxylates: These derivatives are studied for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
